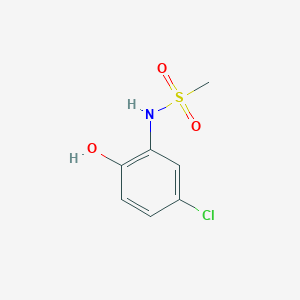

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |

InChI Key |

MRAUKSTYOQRWRU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Sulfonylation | 85–90 | 98 | Simplified steps, no protection | Potential hydroxyl group reactivity |

| Protection Route | 78–82 | 99 | Avoids side reactions | Additional steps increase cost |

| Industrial Scale | 90–92 | 99.5 | High throughput | Requires specialized equipment |

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.1 (s, 1H, NH), 7.4 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 3.1 (s, 3H, CH₃).

- FT-IR (KBr) : 3250 cm⁻¹ (OH), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dechlorinated products.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(5-Chloro-2-methoxyphenyl)methanesulfonamide

- Structure : The hydroxyl group is replaced by a methoxy (-OCH₃) group.

- Impact: Solubility: Reduced polarity compared to the hydroxyl analog, leading to lower water solubility . Acidity: Methoxy is less acidic (pKa ~10 vs. Synthesis: Prepared via reaction of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline, avoiding hydroxyl protection steps required for the hydroxy analog .

N-(5-Chloro-2-fluorophenyl)methanesulfonamide

- Structure : Hydroxyl replaced by fluorine.

- Metabolic Stability: Fluorine can block metabolic oxidation sites, enhancing half-life compared to hydroxyl derivatives .

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

- Structure : Incorporates a benzamide group linked to a 4-methanesulfonylphenyl moiety.

- Solubility: Polar sulfonyl and hydroxyl groups increase water solubility compared to simpler sulfonamides .

Alkyl Chain Modifications

N-(5-Chloro-2-hydroxyphenyl)-5-(alkylamino)pyrazine-2-carboxamides

- Structure: Alkylamino chains (e.g., butyl, hexyl) attached to a pyrazine-carboxamide core .

- Impact :

Hydroxyl-Sulfonamide Hybrids

JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide)

- Structure : Combines a hydroxysulfamoyl group with a benzamide-ethyl linker.

- Impact: Anti-inflammatory Activity: Demonstrated efficacy in J774A.1 macrophage cells, suppressing TNF-α and IL-6 production.

Physicochemical and Spectral Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|

| N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide* | ~250 (estimated) | Moderate (hydroxyl) |

| N-(5-Chloro-2-methoxyphenyl)methanesulfonamide | 257.9–262.1 | Low (methoxy) |

| JC-171 | Not reported | High (hydroxysulfamoyl) |

*Estimated based on analogs.

Theoretical and Computational Insights

- DFT Studies : Predict optimized geometries and HOMO-LUMO gaps for methanesulfonamide derivatives, aiding in understanding reactivity and UV/Vis spectra .

Biological Activity

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide (also known as N-(5-chloro-2-hydroxyphenyl) methanesulfonamide) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

This compound features a chlorinated phenolic ring, a hydroxyl group, and a methanesulfonamide moiety. Its chemical formula is with a molecular weight of approximately 221.66 g/mol. The presence of the chlorine atom and hydroxyl group contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various bacterial strains, including mycobacteria, with activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Mycobacterium tuberculosis | 0.5 | Isoniazid | 0.25 |

| Staphylococcus aureus | 1.0 | Ciprofloxacin | 0.5 |

| Escherichia coli | 4.0 | Penicillin | 2.0 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various strains. Studies have indicated that it can inhibit fungal growth effectively, with IC50 values reported in the low micromolar range. This makes it a candidate for further development as an antifungal agent.

The mechanism of action of this compound involves several pathways:

- Inhibition of Cell Wall Synthesis : The compound interferes with enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival.

- Disruption of Photosynthetic Processes : It has also been noted to inhibit photosynthetic electron transport in plant systems, indicating potential herbicidal properties.

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its binding affinity to target proteins, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's antiproliferative activity is attributed to its ability to induce apoptosis and modulate cell cycle regulators.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated:

- IC50 Value : Approximately 2.5 µM.

- Mechanism : Induction of cleaved PARP levels indicating apoptosis.

- Selectivity Index : The compound exhibited a selectivity index greater than 2 when compared to normal fibroblast cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.